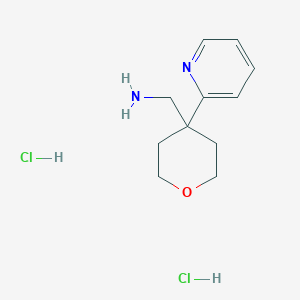

(4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride

Description

(4-Pyridin-2-yloxan-4-yl)methanamine dihydrochloride is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a pyridin-2-yl group and a methanamine moiety. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name |

(4-pyridin-2-yloxan-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10;;/h1-3,6H,4-5,7-9,12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAACNOWNNYBECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride typically involves the reaction of pyridine derivatives with oxan-4-ylmethanamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

(4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

Scientific Research Applications of (4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride

(4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride, a compound with the molecular formula C11H18Cl2N2O and a molecular weight of 265.18 g/mol, has garnered interest in scientific research due to its potential biological activities. This compound is also identified by the CAS number 2243512-92-5 and the IUPAC name (4-pyridin-2-yloxan-4-yl)methanamine;dihydrochloride.

Types of Reactions

(4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride undergoes several types of chemical reactions:

- Oxidation: It can be oxidized to form corresponding oxides.

- Reduction: It can be reduced to form amines and other reduced derivatives.

- Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, contingent on the reaction type and reagents used.

Biological Activities

Research indicates that (4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride exhibits several biological activities:

- Antimicrobial Activity: Studies have shown that the compound possesses antimicrobial properties and has demonstrated effectiveness in inhibiting the growth of various bacterial strains.

- Anticancer Potential: Preliminary studies suggest that this compound may exhibit anticancer activity through the inhibition of cell proliferation in certain cancer cell lines, potentially by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects: Evaluated for its anti-inflammatory properties, the compound shows potential in reducing inflammation markers in vitro.

Research Findings

Several key research findings related to the biological activity of this compound are:

Antimicrobial Efficacy: In a study, the compound was tested against Staphylococcus aureus and Escherichia coli, with results indicating a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Cancer Cell Line Study: Evaluation of the compound's effect on MCF-7 breast cancer cells showed that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at 25 µM.

Inflammation Model: In vitro experiments using LPS-stimulated macrophages showed that treatment with the compound led to a significant decrease in TNF-alpha production, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include heterocyclic core modifications, substituent positions, and salt forms. These differences influence physicochemical properties such as solubility, logP, and molecular weight, which are critical for pharmacokinetics.

Table 1: Structural and Physicochemical Comparison

Biological Activity

(4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: (4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride

- Molecular Formula: C11H18Cl2N2O

- Molecular Weight: 265.18 g/mol

- CAS Number: 2243512-92-5

The biological activity of (4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate their activity, leading to various biological effects.

- Binding Affinity: The compound binds to specific receptors, potentially affecting signaling pathways.

- Enzyme Modulation: It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

Biological Activity

Research has indicated that (4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity through the inhibition of cell proliferation in certain cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro.

Research Findings

A summary of key research findings related to the biological activity of (4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride is presented below:

Case Studies

-

Antimicrobial Efficacy:

In a study conducted by researchers, (4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. -

Cancer Cell Line Study:

A study evaluated the effect of the compound on MCF-7 breast cancer cells. Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at 25 µM. -

Inflammation Model:

In vitro experiments using LPS-stimulated macrophages showed that treatment with the compound led to a significant decrease in TNF-alpha production, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-Pyridin-2-yloxan-4-yl)methanamine dihydrochloride, and how can reaction conditions be controlled to improve yield?

- Methodology :

- Step 1 : Start with a pyridine-oxane precursor (e.g., 4-pyridin-2-yloxane) and introduce an aminomethyl group via nucleophilic substitution or reductive amination. For example, a Mannich reaction using formaldehyde and ammonium chloride under basic conditions could yield the methanamine intermediate .

- Step 2 : Convert the free base to the dihydrochloride salt by treatment with hydrochloric acid in a polar solvent (e.g., ethanol or water). Control pH to ensure complete protonation .

- Key Conditions :

- Temperature: 60–80°C for amination steps.

- Solvent: Use DMF or THF for solubility of intermediates .

- Purification: Recrystallization from ethanol/water mixtures enhances purity and yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of (4-Pyridin-2-yloxan-4-yl)methanamine dihydrochloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm proton environments and carbon frameworks. Pyridinium protons typically resonate at δ 8.5–9.0 ppm, while oxane protons appear at δ 3.5–4.5 ppm .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refining crystal structures. Ensure high-resolution data (<1.0 Å) to resolve hydrogen bonding between the dihydrochloride salt and solvent molecules .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNO·2HCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for derivatives of (4-Pyridin-2-yloxan-4-yl)methanamine dihydrochloride across different experimental models?

- Methodology :

- Data Normalization : Account for differences in assay conditions (e.g., pH, temperature) that may alter protonation states and bioavailability .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors under varying conditions .

- Cross-Validation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., pharmacokinetic) data to identify discrepancies caused by metabolic pathways .

Q. What strategies are recommended for elucidating the mechanism of action of (4-Pyridin-2-yloxan-4-yl)methanamine dihydrochloride in modulating specific biochemical pathways?

- Methodology :

- Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins. For example, link the compound to a biotin tag for streptavidin pulldown assays .

- Pathway Analysis : Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling in treated vs. untreated cells to map affected pathways (e.g., MAPK or PI3K/Akt) .

- Kinetic Studies : Conduct time-resolved fluorescence assays to measure inhibition constants () for putative enzyme targets .

Q. How should experimental design be optimized to address solubility and stability challenges of (4-Pyridin-2-yloxan-4-yl)methanamine dihydrochloride in aqueous and non-polar solvents?

- Methodology :

- Solubility Screening : Test solvents (e.g., DMSO, PBS, ethanol) using dynamic light scattering (DLS) to identify aggregation-prone conditions .

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products. Adjust pH to 3–4 for aqueous solutions to prevent hydrolysis .

- Co-solvent Systems : Blend PEG-400 with water (1:1 v/v) to enhance solubility without compromising biological activity .

Data Contradiction Analysis

Q. How can conflicting crystallographic data (e.g., bond length disparities) for (4-Pyridin-2-yloxan-4-yl)methanamine dihydrochloride be reconciled?

- Methodology :

- Refinement Protocols : Re-analyze raw diffraction data using SHELXL with updated scattering factors and anisotropic displacement parameters .

- Hydrogen Bonding Analysis : Compare hydrogen-bond networks across multiple crystal forms (e.g., solvates vs. anhydrates) to identify environmental influences .

- DFT Calculations : Perform density functional theory (B3LYP/6-31G*) to validate experimental geometries and electronic distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.